molecular formula C16H14N4O2 B2686911 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide CAS No. 2034445-63-9

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide

Cat. No.: B2686911
CAS No.: 2034445-63-9
M. Wt: 294.314
InChI Key: ZCTWVSYJFQNUNH-UHFFFAOYSA-N
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Description

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is a heterocyclic compound that features an isoxazole ring, a phenyl group, and a pyrimidine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide typically involves the following steps:

    Formation of the Isoxazole Ring: This can be achieved through a reaction between a nitrile oxide and an alkyne.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a reaction using a phenylboronic acid and a halogenated isoxazole.

    Attachment of the Pyrimidine Moiety: The pyrimidine group can be attached through a nucleophilic substitution reaction involving a pyrimidine derivative and an appropriate leaving group on the isoxazole ring.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group, which can be achieved through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-phenyl-N-(2-(pyridin-2-yl)ethyl)isoxazole-3-carboxamide: Similar structure but with a pyridine moiety instead of a pyrimidine.

    5-phenyl-N-(2-(thiazol-5-yl)ethyl)isoxazole-3-carboxamide: Similar structure but with a thiazole moiety instead of a pyrimidine.

Uniqueness

5-phenyl-N-(2-(pyrimidin-5-yl)ethyl)isoxazole-3-carboxamide is unique due to the presence of the pyrimidine moiety, which may confer specific biological activities and properties not found in similar compounds with different heterocyclic groups.

Properties

IUPAC Name

5-phenyl-N-(2-pyrimidin-5-ylethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2/c21-16(19-7-6-12-9-17-11-18-10-12)14-8-15(22-20-14)13-4-2-1-3-5-13/h1-5,8-11H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTWVSYJFQNUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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